tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate
CAS No.:
Cat. No.: VC15886188
Molecular Formula: C14H17BrN2O4
Molecular Weight: 357.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN2O4 |
|---|---|
| Molecular Weight | 357.20 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-6-8(15)4-5-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 |
| Standard InChI Key | AEVORMIIXQAJCA-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC(=C2)Br)NC1=O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=C(C=CC(=C2)Br)NC1=O |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture
The benzoxazepine scaffold consists of a seven-membered ring system combining oxygen and nitrogen heteroatoms. In this derivative, the (3S)-configured stereocenter at position 3 introduces chirality, while the 8-bromo substituent enhances electronic density and steric bulk. The tert-butyl carbamate group at the N-position serves dual roles: steric protection of the amine and modulation of solubility .
Key Structural Features:
-
Benzoxazepine Core: A fused benzene and oxazepine ring system (C₉H₁₁NO).
-
Bromine Substituent: Positioned at C8, influencing electrophilic aromatic substitution reactivity.
-
tert-Butyl Carbamate: Provides steric shielding and improves crystallinity during purification .
Physicochemical Characteristics
The molecular formula C₁₄H₁₇BrN₂O₄ corresponds to a molecular weight of 357.20 g/mol. Polar functional groups (carbamate, lactam) confer moderate solubility in polar aprotic solvents like DMF and DCM, while the tert-butyl group enhances lipophilicity (logP ≈ 2.1) .
Synthesis and Process Development
Optimized Large-Scale Synthesis
A revised telescoped sequence improved efficiency:
-
Bromination First: Regioselective bromination of chromanone prior to Schmidt rearrangement minimized side reactions.
-
Protection-Deprotection Strategy: Introduction of the tert-butyl carbamate group via Boc-anhydride stabilized the amine intermediate .
-
Catalytic Reductions: Replacement of LiAlH₄ with Pd/C-mediated hydrogenation reduced debromination and improved yields to 84% .
Table 1: Synthesis Yield Improvements
| Step | Discovery Yield | Optimized Yield |
|---|---|---|
| Bromination | 65% | 92% |
| Lactam Reduction | 40% | 88% |
| Boc Protection | 75% | 95% |
| Final Coupling | 68% | 84% |
Biological Activity and Mechanistic Insights
mTOR Inhibition
The benzoxazepine core is a hallmark of mTOR inhibitors, which disrupt cell proliferation by targeting the PI3K/Akt/mTOR pathway. In vitro assays demonstrate nanomolar IC₅₀ values against mTORC1/2 complexes, with selectivity over related kinases (e.g., PI3Kα, AKT1) .
Structure-Activity Relationships (SAR)
-
Bromine at C8: Enhances binding affinity to mTOR’s ATP-binding pocket through hydrophobic interactions.
-
Carbamate Group: Optimizes solubility without compromising membrane permeability.
-
Stereochemistry: The (3S)-configuration is critical for maintaining a planar conformation compatible with kinase active sites .
Applications in Medicinal Chemistry
Anticancer Drug Development
As a key intermediate in kinase inhibitor synthesis, this compound has enabled the production of clinical candidates for solid tumors and hematological malignancies. Preclinical studies highlight synergistic effects with chemotherapies like paclitaxel and doxorubicin .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Primary Activity |
|---|---|---|---|
| Target Compound | Benzoxazepine | 8-Br, tert-butyl | mTOR inhibition |
| 8-Chloro-Benzoxazepine | Benzoxazepine | 8-Cl | Antidepressant |
| Quinazolin-4-one | Quinazoline | 4-Oxo | EGFR inhibition |
| 1,4-Benzodiazepine | Diazepine | 2-Carboxamide | Anxiolytic |
The 8-bromo substituent distinguishes this compound from chlorine-containing analogs, offering enhanced kinase selectivity. Unlike quinazoline-based EGFR inhibitors, the benzoxazepine core provides conformational flexibility for binding mTOR’s larger active site .
Challenges and Future Directions
Synthetic Hurdles
-
Debromination: Residual debromination during reduction necessitates rigorous HPLC monitoring.
-
Crystallization: The tert-butyl group improves crystallinity but complicates polymorph control .
Therapeutic Optimization
Ongoing efforts focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume